N-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Description
N-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H17N5O and its molecular weight is 343.39. The purity is usually 95%.
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Scientific Research Applications
Pesticidal Activities
Pyrimidin-4-amine derivatives, which include compounds similar to N-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have shown significant potential in the field of agriculture as pesticides. A study by Liu et al. (2021) revealed that these compounds possess excellent insecticidal and fungicidal activities against a variety of agricultural pests and fungi.
Antibacterial Activity
Oxadiazole compounds, which are structurally related to the chemical , have been studied for their antibacterial properties. Hu et al. (2005) reported that several newly synthesized oxadiazoles demonstrated good antibacterial activity, suggesting potential use in developing antibacterial drugs.
Anticancer Potential
The pyrimidin-4-amine structure has been explored for its anticancer properties. Yakantham et al. (2019) synthesized derivatives of this compound and tested them against various human cancer cell lines, observing moderate to good anticancer activity.
Antioxidant Properties
A study by Kotaiah et al. (2012) focused on the synthesis of oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which are related to the compound . These compounds showed significant in vitro antioxidant activity, highlighting their potential as antioxidants.
Fluorescent Properties
Oxadiazole and pyrimidine derivatives have also been explored for their fluorescent properties. Ho and Yao (2009) synthesized novel fluorescent compounds based on a similar structure and studied their absorption spectra and fluorescence characteristics, suggesting applications in materials science.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-2-14-8-10-16(11-9-14)23-19-17(12-21-13-22-19)20-24-18(25-26-20)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVGKDKUKIUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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